

# N-Methyldiethanolamine (MDEA): A Comprehensive Physicochemical Profile

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## Compound of Interest

Compound Name: N-Methyldiethanolamine

Cat. No.: B056640

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An In-depth Technical Guide for Researchers and Drug Development Professionals

**N-Methyldiethanolamine** (MDEA), a tertiary amine with the chemical formula  $\text{CH}_3\text{N}(\text{C}_2\text{H}_4\text{OH})_2$ , is a versatile organic compound with significant applications across various industries, including gas treatment, pharmaceuticals, and as a component in manufacturing processes.<sup>[1]</sup> This guide provides a detailed overview of the core physicochemical properties of MDEA, presenting quantitative data in a structured format, outlining experimental protocols for key property determination, and visualizing the logical workflow of its analysis.

## Core Physicochemical Data

The fundamental physical and chemical characteristics of **N-Methyldiethanolamine** are summarized in the tables below. These values have been compiled from various reputable sources and provide a comprehensive dataset for scientific and research applications.

## General Physicochemical Properties of N-Methyldiethanolamine

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>13</sub> NO <sub>2</sub>	[2]
Molecular Weight	119.16 g/mol	[2][3]
Appearance	Colorless to yellow viscous liquid	[2][4][5]
Odor	Ammonia-like	[1][5]
Melting Point	-21 °C (-5.8 °F; 252.15 K)	[1][2]
Boiling Point	246-248 °C (475-478 °F) at 760 mmHg	[2][3][6]
Flash Point	126.7 °C (260 °F) - closed cup	[7][8]
Autoignition Temperature	265 °C (509 °F)	[3][9]
Refractive Index (n <sup>20</sup> /D)	1.469	[2][6]
pKa (conjugate acid)	8.52	[3]
logP (Octanol-Water Partition Coefficient)	-1.08	[3]

## Density of N-Methyldiethanolamine

Temperature (°C)	Density (g/mL)	Source(s)
20	1.038	[1]
25	1.038	[2][6]

## Viscosity of N-Methyldiethanolamine

The viscosity of MDEA is dependent on temperature. The following table illustrates this relationship.

Temperature (°C)	Dynamic Viscosity (mPa·s)	Kinematic Viscosity (mm²/s)	Source(s)
20	101	99.05	[1][5]
40	34.78	-	[9]

## Vapor Pressure of N-Methyldiethanolamine

The vapor pressure of MDEA is a critical parameter, particularly for applications involving its handling at elevated temperatures.

Temperature (°C)	Vapor Pressure (mmHg)	Vapor Pressure (Pa)	Source(s)
20	0.01	1	[1][6]
25	0.00431	-	[8]

## Solubility of N-Methyldiethanolamine

Solvent	Solubility	Source(s)
Water	Miscible	[1][4]
Ethanol	Miscible	[1]
Benzene	Miscible	[1]
Chloroform	Slightly Soluble	[2]
Methanol	Slightly Soluble	[2]

## Experimental Protocols for Physicochemical Property Determination

The following section outlines the standardized methodologies for determining the key physicochemical properties of liquid compounds like **N-Methyldiethanolamine**. These

protocols are based on established international standards to ensure accuracy and reproducibility.

## Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the capillary method.

- **Sample Preparation:** A small amount of the liquid sample (a few mL) is placed into a small test tube.
- **Apparatus Setup:** A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer.
- **Heating:** The assembly is heated in a controlled manner, often using a Thiele tube or a digital melting point apparatus with a boiling point function.
- **Observation:** As the liquid heats, the air trapped in the capillary tube expands and escapes, followed by the vapor of the liquid. A continuous stream of bubbles emerging from the capillary indicates that the liquid's vapor pressure has exceeded the external pressure.
- **Measurement:** The heat source is then removed. The boiling point is recorded as the temperature at which the liquid begins to re-enter the capillary tube as it cools and the vapor pressure inside the capillary equals the external pressure.[\[10\]](#)

## Melting Point Determination (Capillary Method)

The melting point is the temperature at which a solid transitions into a liquid. For substances like MDEA that are liquid at room temperature, this determination involves cooling the sample until it solidifies.

- **Sample Preparation:** A small amount of the liquid MDEA is introduced into a capillary tube and then frozen.
- **Apparatus:** A digital melting point apparatus is typically used.
- **Heating:** The apparatus heats the frozen sample at a controlled rate.

- **Observation and Recording:** The temperature at which the solid sample is observed to completely transition to a liquid is recorded as the melting point.<sup>[11]</sup> Modern instruments can automatically detect and record this transition.<sup>[12]</sup>

## Density Determination (Oscillating U-tube Method)

The density of a liquid can be accurately determined using a digital density meter that employs the oscillating U-tube principle, as outlined in ASTM D4052.

- **Calibration:** The instrument is calibrated using two standards of known density, typically dry air and pure water.
- **Sample Introduction:** A small volume of the MDEA sample is introduced into the oscillating U-tube.
- **Measurement:** The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
- **Calculation:** The density is calculated from the measured oscillation period and the calibration data.<sup>[1][4]</sup>

## Viscosity Determination (Rotational Viscometer)

The dynamic viscosity of a liquid can be measured using a rotational viscometer.

- **Instrument Setup:** A suitable spindle is selected and attached to the viscometer.
- **Sample Preparation:** The MDEA sample is placed in a container, and the viscometer spindle is immersed in the liquid to a specified depth.
- **Measurement:** The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.
- **Calculation:** The instrument's software or a calibration constant is used to convert the torque reading into a dynamic viscosity value in units such as mPa·s.

## Vapor Pressure Determination (Isoteniscope Method)

The vapor pressure of a liquid can be determined using an isoteniscope according to ASTM D2879.

- **Sample Preparation:** The MDEA sample is placed in the isoteniscope bulb.
- **Degassing:** The sample is degassed to remove any dissolved air.
- **Heating and Equilibration:** The sample is heated to a specific temperature, and the system is allowed to reach equilibrium.
- **Pressure Measurement:** The vapor pressure of the sample at that temperature is measured using a manometer. This process is repeated at various temperatures to obtain a vapor pressure curve.<sup>[3]</sup>

## Water Solubility Determination (Flask Method)

For substances that are highly soluble in water, like MDEA, the flask method as described in OECD Guideline 105 is appropriate.

- **Equilibration:** An excess amount of MDEA is added to a known volume of water in a flask.
- **Stirring/Shaking:** The mixture is agitated at a constant temperature for a sufficient period to reach saturation equilibrium.
- **Phase Separation:** The undissolved MDEA is separated from the aqueous solution by centrifugation or filtration.
- **Concentration Analysis:** The concentration of MDEA in the clear aqueous phase is determined using a suitable analytical method (e.g., chromatography, titration). This concentration represents the water solubility at that temperature.<sup>[2][13]</sup>

## pKa Determination (Titration Method)

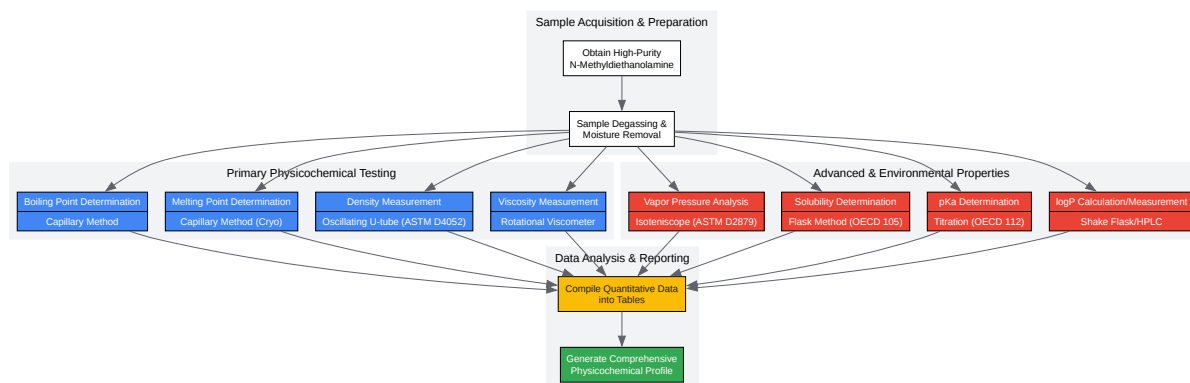
The acid dissociation constant (pKa) can be determined by titration, as outlined in OECD Guideline 112.

- **Solution Preparation:** A solution of MDEA of known concentration is prepared in water.

- Titration: The solution is titrated with a standard solution of a strong acid (e.g., HCl).
- pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pH at the half-equivalence point, where half of the MDEA has been neutralized, is equal to the pKa of its conjugate acid.<sup>[14]</sup>

## Logical Workflow for Physicochemical Analysis

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of **N-Methyldiethanolamine**.



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Caption: Workflow for the physicochemical characterization of **N-Methyldiethanolamine**.

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